molecular formula C18H16N2O3S B2868323 Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 888409-67-4

Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Katalognummer B2868323
CAS-Nummer: 888409-67-4
Molekulargewicht: 340.4
InChI-Schlüssel: DWTATMYWHBILKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are part of many commercially available drugs .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazoles are generally synthesized through condensation of 2-aminothiophenols with aldehydes . The carbamoyl and benzoate groups can be introduced through further reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzothiazole ring, the carbamoyl group, and the benzoate group. Benzothiazoles are aromatic and relatively stable, but can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, benzothiazoles are stable, aromatic compounds. They may exhibit varying degrees of solubility, depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Crystal Engineering

Johnstone et al. (2010) explored the impact of pressure as a tool in crystal engineering, focusing on the phase transition of structures with a high Z′ value. Their research highlighted the transformation of a compound under high pressure to a structure with fewer molecules in the asymmetric unit, demonstrating the potential of pressure in modifying crystal structures for materials science applications (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).

Electropolymerization

Schneider et al. (2017) discussed the electropolymerization of self-assembled monolayers of aromatic pyrrole derivatives, aiming to enhance the properties of copolymerized poly(pyrrole) layers. This research sheds light on the optimization of electrochemical properties for advanced material applications, particularly in electronics and sensor technologies (Schneider, Füser, Bolte, & Terfort, 2017).

Sustained Release in Agriculture

Campos et al. (2015) investigated the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole in agricultural applications. Their findings suggest that these nanoparticle systems can modify the release profiles of fungicides, offering a new approach to plant disease treatment with reduced environmental and human toxicity (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fernandes Fraceto, 2015).

Organic Synthesis

A study by Takashima-Hirano et al. (2012) on the synthesis of [(11)C]Am80 via Pd(0)-mediated rapid [(11)C]carbonylation introduces a novel method for radiolabeling, which is crucial for the development of radiopharmaceuticals and molecular imaging agents (Takashima-Hirano, Ishii, & Suzuki, 2012).

Aldose Reductase Inhibition

Saeed et al. (2014) synthesized new oxothiazolidine derivatives and evaluated them as inhibitors of aldose reductase, an enzyme involved in diabetic complications. This research highlights the potential of these compounds in managing long-term diabetic complications, providing a foundation for future drug development (Saeed, Tehseen, Rafique, Furtmann, Bajorath, Flörke, & Iqbal, 2014).

Zukünftige Richtungen

Future research could explore the potential biological activities of this compound, given the known activities of many benzothiazole derivatives . Further studies could also aim to optimize the synthesis process and investigate the detailed properties of this compound.

Eigenschaften

IUPAC Name

methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-4-9-14-15(11(10)2)19-18(24-14)20-16(21)12-5-7-13(8-6-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTATMYWHBILKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.